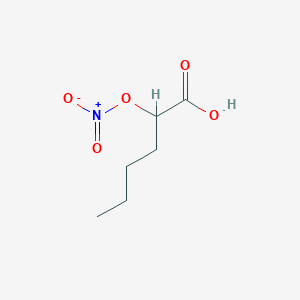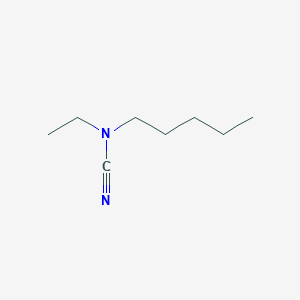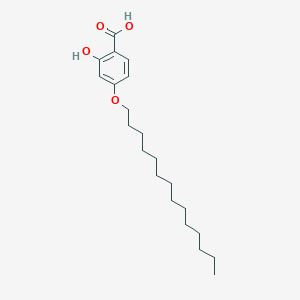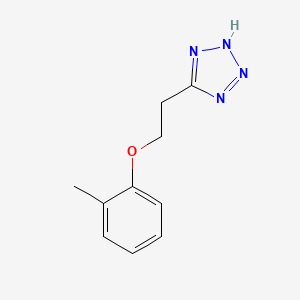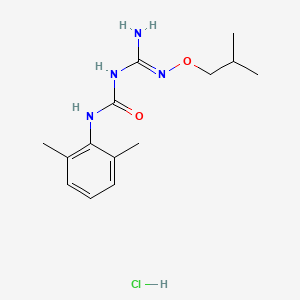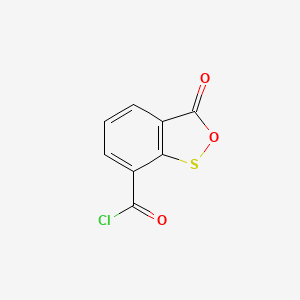
4-Propionyl-4'-n-nonanoyloxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propionyl-4’-n-nonanoyloxyazobenzene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is particularly interesting due to its liquid crystalline properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propionyl-4’-n-nonanoyloxyazobenzene typically involves the esterification of 4-hydroxyazobenzene with nonanoic acid, followed by the introduction of a propionyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 4-Propionyl-4’-n-nonanoyloxyazobenzene may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propionyl-4’-n-nonanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted azobenzenes, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4-Propionyl-4’-n-nonanoyloxyazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of liquid crystalline behavior and phase transitions.
Biology: Investigated for its potential use in biological imaging and as a molecular switch.
Medicine: Explored for its potential in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the development of advanced materials, such as liquid crystal displays and smart windows.
Wirkmechanismus
The mechanism of action of 4-Propionyl-4’-n-nonanoyloxyazobenzene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoresponsive behavior is exploited in various applications, such as molecular switches and light-driven actuators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Propionyl-4’-n-butanoyloxyazobenzene
- 4-Propionyl-4’-n-octadecanoyloxyazobenzene
Comparison
4-Propionyl-4’-n-nonanoyloxyazobenzene is unique due to its specific alkyl chain length, which influences its liquid crystalline properties and phase behavior. Compared to similar compounds with shorter or longer alkyl chains, it exhibits distinct phase transition temperatures and positional correlation lengths .
Eigenschaften
CAS-Nummer |
76204-63-2 |
|---|---|
Molekularformel |
C24H30N2O3 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
[4-[(4-propanoylphenyl)diazenyl]phenyl] nonanoate |
InChI |
InChI=1S/C24H30N2O3/c1-3-5-6-7-8-9-10-24(28)29-22-17-15-21(16-18-22)26-25-20-13-11-19(12-14-20)23(27)4-2/h11-18H,3-10H2,1-2H3 |
InChI-Schlüssel |
RAQPCULHOLNQBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
